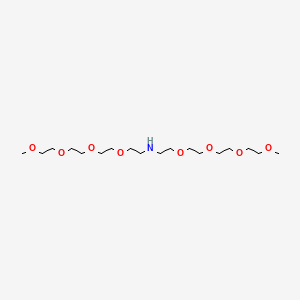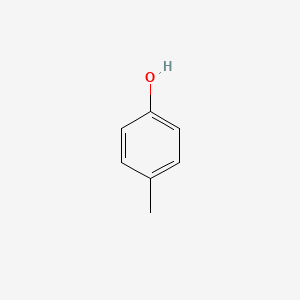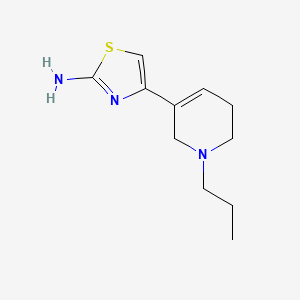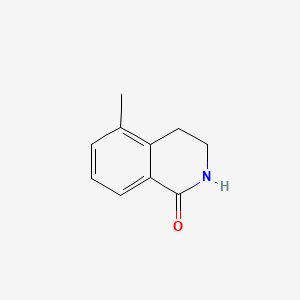
NH-双(m-PEG4)
描述
NH-bis(m-PEG4) is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
NH-bis(m-PEG4) is used in the synthesis of PROTACs . It is a synthetic product with potential research and development risk .Molecular Structure Analysis
The molecular weight of NH-bis(m-PEG4) is 397.50 . The molecular formula is C18H39NO8 . The SMILES representation is COCCOCCOCCOCCNCCOCCOCCOCCOC .Chemical Reactions Analysis
NH-bis(m-PEG4) is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
The molecular weight of NH-bis(m-PEG4) is 397.50 . The molecular formula is C18H39NO8 . The SMILES representation is COCCOCCOCCOCCNCCOCCOCCOCCOC .科学研究应用
Drug Development: PROTAC Synthesis
NH-bis(m-PEG4) is a PEG-based PROTAC linker used in the synthesis of PROTAC molecules . PROTACs (PROteolysis TArgeting Chimeras) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation . This approach is particularly useful for targeting “undruggable” proteins that traditional inhibitors cannot affect.
Bioconjugation
The compound contains an amino group that reacts with carboxylic acids or activated NHS esters, making it a valuable building block for bioconjugation . This application is crucial for creating bioactive conjugates for targeted drug delivery systems, diagnostic assays, and biomarker research.
Solubility Enhancement
NH-bis(m-PEG4) can be used to attach PEG chains to biomolecules, thereby improving their water solubility. This is essential for the development of therapeutic agents, as increased solubility can lead to better absorption and bioavailability.
Immunogenicity Reduction
By attaching PEG chains using NH-bis(m-PEG4), researchers can reduce the immunogenicity of proteins and peptides. This modification helps evade the immune system, allowing for longer circulation times and reduced clearance rates for therapeutic agents.
Pharmacokinetics Modification
The PEGylation of therapeutic molecules with NH-bis(m-PEG4) can alter their pharmacokinetic properties. This includes extending the half-life of drugs in the bloodstream, which can reduce the frequency of dosing and improve patient compliance.
Biomaterials Engineering
NH-bis(m-PEG4) can be utilized in the design of biomaterials, such as hydrogels and nanoparticles . These materials have applications in tissue engineering, drug delivery, and as scaffolds for cell growth.
作用机制
Target of Action
NH-bis(m-PEG4) is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
NH-bis(m-PEG4) interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This is achieved through the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by NH-bis(m-PEG4) is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation by PROTACs like NH-bis(m-PEG4) can lead to the selective degradation of specific target proteins .
Result of Action
The primary result of NH-bis(m-PEG4)'s action is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.
安全和危害
For safety and hazards, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO8/c1-20-7-9-24-15-17-26-13-11-22-5-3-19-4-6-23-12-14-27-18-16-25-10-8-21-2/h19H,3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQDRKKVZPNSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551514 | |
| Record name | N-(2,5,8,11-Tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NH-bis(m-PEG4) | |
CAS RN |
123852-08-4 | |
| Record name | N-(2,5,8,11-Tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione](/img/structure/B1678585.png)
![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)
![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)
![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1678592.png)



![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)

![1-[(4-amino-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1678601.png)

![tert-butyl N-[(2S,3S)-6-[[(2S,3S)-5-[[(2S)-1-[[3-(aminomethyl)phenyl]methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1678603.png)
